molecular formula C9H5FO2 B3271872 5-Fluoro-1-benzofuran-7-carbaldehyde CAS No. 555155-08-3

5-Fluoro-1-benzofuran-7-carbaldehyde

Cat. No.: B3271872
CAS No.: 555155-08-3
M. Wt: 164.13 g/mol
InChI Key: RLODNYXKDQOEOJ-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzofuran-7-carbaldehyde is a fluorinated benzofuran derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Benzofuran is a fundamental heterocyclic scaffold extensively investigated for its diverse pharmacological potential. Research indicates that benzofuran derivatives demonstrate a wide spectrum of significant biological activities, including antimicrobial, antifungal, and antitumor properties, making this chemical class a prominent source for the design and development of new therapeutic agents . Specifically, substituted benzofuran-7-carbaldehydes are valuable synthetic precursors. The aldehyde functional group provides a reactive site for further chemical transformations, allowing researchers to synthesize more complex molecules for biological screening. The incorporation of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. As a chemical building block, it holds particular value for researchers developing novel anti-infective and anticancer agents, given the documented activity of its structural relatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLODNYXKDQOEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294660
Record name 5-Fluoro-7-benzofurancarboxaldehyde
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Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555155-08-3
Record name 5-Fluoro-7-benzofurancarboxaldehyde
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Record name 5-Fluoro-7-benzofurancarboxaldehyde
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Record name 5-fluoro-1-benzofuran-7-carbaldehyde
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Chemical Reactivity and Transformation Studies of 5 Fluoro 1 Benzofuran 7 Carbaldehyde

Reactions at the Carbaldehyde Moiety for Structural Diversification

The aldehyde group is a cornerstone of the reactivity of 5-Fluoro-1-benzofuran-7-carbaldehyde, serving as a gateway for a multitude of chemical transformations.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. A prominent example of this is the reaction with primary amines to form Schiff bases (imines). This condensation reaction, typically catalyzed by a trace amount of acid, proceeds through a hemiaminal intermediate which then dehydrates to yield the final product. erpublications.com The formation of Schiff bases is a versatile method for introducing new functionalities and building more complex molecular architectures. nih.govnih.gov

The general reaction for Schiff base formation is as follows:

This compound + R-NH₂ ⇌ 5-Fluoro-1-benzofuran-7-yl-methanimine-R + H₂O

A variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff bases, as illustrated in the table below.

Reactant AmineProduct Schiff BasePotential Application of Product Class
AnilineN-((5-fluoro-1-benzofuran-7-yl)methylene)anilinePrecursors to biologically active compounds
p-ToluidineN-((5-fluoro-1-benzofuran-7-yl)methylene)-4-methylanilineLigands for metal complexes
2-AminopyridineN-((5-fluoro-1-benzofuran-7-yl)methylene)pyridin-2-amineBuilding blocks for heterocyclic synthesis
HydroxylamineThis compound oximeIntermediates in the synthesis of nitriles
Semicarbazide2-((5-fluoro-1-benzofuran-7-yl)methylene)hydrazine-1-carboxamideCrystalline derivatives for characterization

This table presents potential reactions based on the general reactivity of aldehydes. Specific experimental conditions would need to be optimized for each reaction.

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to two different, yet equally important, functional groups.

Reduction: The reduction of the aldehyde to a primary alcohol, (5-fluoro-1-benzofuran-7-yl)methanol, can be achieved using a variety of reducing agents. Mild, selective reagents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, leaving other functional groups in the molecule intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Oxidation: Oxidation of the aldehyde to 5-fluoro-1-benzofuran-7-carboxylic acid can be accomplished using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant will depend on the desired reaction conditions and the presence of other sensitive functional groups.

The following table summarizes these key transformations:

TransformationReagent(s)Product
ReductionSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)(5-Fluoro-1-benzofuran-7-yl)methanol
OxidationPotassium permanganate (KMnO₄), Jones reagent, or Silver oxide (Ag₂O)5-Fluoro-1-benzofuran-7-carboxylic acid

This table illustrates common synthetic transformations of the aldehyde group.

Electrophilic and Nucleophilic Substitution Reactions on the Fluoro-benzofuran Core

The benzofuran (B130515) ring system is generally susceptible to electrophilic substitution. The fluorine atom at the 5-position, being an ortho-, para-directing deactivator, and the aldehyde group at the 7-position, a meta-directing deactivator, will influence the position of incoming electrophiles. The furan (B31954) part of the benzofuran is typically more reactive towards electrophiles than the benzene (B151609) ring.

Given the directing effects of the existing substituents, electrophilic attack is likely to occur at the 2-, 4-, or 6-positions of the benzofuran ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic aromatic substitution is less common for this type of system unless there is a suitable leaving group at an activated position. The fluorine atom could potentially be displaced by a strong nucleophile under forcing conditions.

Annulation and Ring Expansion/Contraction Reactions of Benzofurans

Ring expansion or contraction of the furan ring in benzofurans is a less common transformation but can be achieved under specific conditions, often involving photochemical or thermal rearrangements, or through multi-step synthetic sequences.

Mechanistic Investigations of this compound Transformations

The mechanisms of the reactions described above are well-established in organic chemistry.

Schiff Base Formation: The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This is followed by a proton transfer and subsequent elimination of a water molecule to form the imine. The reaction is typically reversible and driven to completion by the removal of water.

Reduction with Hydride Reagents: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent (e.g., NaBH₄) on the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield the primary alcohol.

Oxidation to a Carboxylic Acid: The mechanism of oxidation can vary depending on the reagent used. For example, with KMnO₄, the reaction is thought to proceed through the formation of a hydrated aldehyde intermediate, which is then further oxidized.

Understanding these mechanisms is crucial for predicting reactivity, controlling reaction outcomes, and designing novel synthetic pathways based on this compound.

Derivatization Strategies and Analogue Synthesis Research Based on 5 Fluoro 1 Benzofuran 7 Carbaldehyde

Synthesis of Imine and Hydrazone Derivatives for Academic Exploration

The aldehyde functional group at the 7-position of 5-Fluoro-1-benzofuran-7-carbaldehyde serves as a versatile handle for the synthesis of imine and hydrazone derivatives. These reactions typically involve the condensation of the aldehyde with primary amines or hydrazines, respectively.

Imines, or Schiff bases, are readily formed by reacting this compound with a variety of primary amines under mild acidic or basic conditions. The resulting C=N double bond can be further modified, for instance, through reduction to afford secondary amines.

Hydrazone derivatives are synthesized by the reaction of this compound with hydrazine (B178648) or its substituted analogues. These derivatives are of interest due to their presence in various biologically active molecules and their utility as intermediates in further synthetic transformations. While specific examples of imine and hydrazone derivatives of this compound are not extensively detailed in publicly available literature, the general synthetic routes are well-established for a wide range of aldehydes.

Preparation of Carboxylic Acid and Ester Analogues

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Fluoro-1-benzofuran-7-carboxylic acid. This transformation is a fundamental step in the synthesis of a variety of analogues with potential applications in medicinal chemistry and materials science. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O) can be employed for this purpose.

Once the carboxylic acid is obtained, it can be converted into a wide range of ester analogues through Fischer esterification with various alcohols in the presence of an acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents, to facilitate esterification with a broader range of alcohols, including those that are sterically hindered or sensitive to acidic conditions.

Derivative NameStarting MaterialKey Transformation
5-Fluoro-1-benzofuran-7-carboxylic acidThis compoundOxidation
Alkyl 5-fluoro-1-benzofuran-7-carboxylate5-Fluoro-1-benzofuran-7-carboxylic acidEsterification

Development of Alcohol and Amine Derivatives via Reductive Amination and other Pathways

The aldehyde functionality of this compound can be reduced to the corresponding primary alcohol, (5-Fluoro-1-benzofuran-7-yl)methanol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is a key intermediate for further derivatization. For instance, a patent for benzo-fused heterocyclic derivatives describes the use of (5-fluoro-1-benzofuran-7-yl)methanol in a subsequent reaction. google.com

Furthermore, the aldehyde can be converted into amine derivatives through reductive amination. google.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. google.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). google.com This method allows for the introduction of a wide variety of amino substituents at the 7-position of the benzofuran (B130515) ring.

Derivative NameStarting MaterialKey TransformationReagents
(5-Fluoro-1-benzofuran-7-yl)methanolThis compoundReductionNaBH4 or LiAlH4
N-Substituted (5-Fluoro-1-benzofuran-7-yl)methanamineThis compoundReductive AminationPrimary/Secondary Amine, NaBH3CN or NaBH(OAc)3

Introduction of Diverse Heterocyclic and Aromatic Substituents to the Benzofuran Scaffold

To explore the structure-activity relationships of this compound derivatives, researchers often introduce a variety of heterocyclic and aromatic substituents onto the benzofuran core. This is typically achieved through modern cross-coupling reactions. For these reactions to be performed on the benzofuran scaffold, the starting material would generally be a halogenated version of the core structure, such as a bromo or iodo derivative at a specific position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between the benzofuran scaffold and various aryl or heteroaryl boronic acids or esters. nih.gov This allows for the synthesis of a wide array of biaryl and heteroaryl-substituted benzofuran derivatives. Similarly, the Buchwald-Hartwig amination can be employed to introduce diverse aromatic and heterocyclic amines at a halogenated position on the benzofuran ring. While specific examples detailing these transformations on a 7-halo-5-fluoro-1-benzofuran-carbaldehyde are not readily found, these methods are widely applicable to related benzofuran systems.

Structure-Activity Relationship (SAR) Studies Focused on Structural and Electronic Effects

Structure-activity relationship (SAR) studies on benzofuran derivatives have revealed important insights into the influence of various substituents on their biological activities. nih.govelsevierpure.comsemanticscholar.orgnih.gov The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and binding affinity of a molecule. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 5 Fluoro 1 Benzofuran 7 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structures of organic molecules like 5-Fluoro-1-benzofuran-7-carbaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-dimensional NMR Techniques (e.g., 1H, 13C, 19F, COSY, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is utilized for a comprehensive structural assignment.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For substituted benzofurans, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum. The aldehyde proton would be expected to resonate at a significantly downfield chemical shift.

¹³C NMR: This method reveals the number of unique carbon atoms in the molecule and their electronic environments. The carbonyl carbon of the aldehyde group and the carbons bonded to the fluorine and oxygen atoms would exhibit characteristic chemical shifts. For instance, in a related benzofuran (B130515) derivative, the carbon signals were well-resolved and assigned to their respective positions in the molecule. semanticscholar.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is crucial for confirming its presence and understanding its electronic environment. The chemical shift and coupling patterns in the ¹⁹F spectrum provide valuable structural information. nih.gov

COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule, particularly in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, key HMBC correlations can confirm the position of the aldehyde group and the fluorine substituent on the benzofuran core. researchgate.net

Advanced NMR techniques, including selective versions of COSY and NOESY, have been effectively used to study complex fluorinated compounds, providing enhanced resolution and sensitivity. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₉H₅FO₂. HRMS data has been successfully used to confirm the elemental composition of other fluorinated benzofuran derivatives. nih.gov The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the formyl group (CHO).

PropertyValue
Molecular FormulaC₉H₅FO₂
Molecular Weight164.13 g/mol

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. mdpi.com The C-F bond stretching vibration would also be present, typically in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. tubitak.gov.tr It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with the experimental data, aiding in the definitive assignment of the observed bands. nih.govscirp.org

Functional GroupExpected Vibrational Frequency Range (cm⁻¹)
Aldehyde C=O Stretch1680 - 1700
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1400 - 1600
C-F Stretch1000 - 1400

Electronic Spectroscopy (UV-Visible) for Electronic Transition Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides insights into the electronic structure and conjugation within the molecule. The benzofuran scaffold is known to be a good chromophore. The UV-Visible spectrum of this compound would exhibit absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these bands are influenced by the substituents on the benzofuran ring. The presence of the aldehyde and fluorine groups will affect the energy of the electronic transitions. Studies on related benzofuran derivatives have shown that the nature of substituents can shift the absorption maximum (λ_max) to longer or shorter wavelengths. nih.gov

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This analysis would provide accurate bond lengths, bond angles, and torsional angles for this compound.

ating the molecular interactions and dynamics of bioactive compounds. While specific research employing these methods on this compound is not extensively documented in publicly available scientific literature, the application of these techniques to analogous benzofuran structures provides a framework for how they could be used to understand its behavior, particularly its interactions with biological macromolecules.

Circular Dichroism spectroscopy is instrumental in determining the conformational changes in chiral molecules and, more frequently, in macromolecules like proteins and nucleic acids upon ligand binding. For instance, studies on other benzofuran derivatives have successfully used CD spectroscopy to investigate their binding to proteins such as bovine serum albumin (BSA). mdpi.comnih.gov These studies monitor the changes in the protein's secondary structure, such as the α-helix and β-sheet content, upon interaction with the benzofuran compound. mdpi.comnih.gov A typical experiment would involve recording the CD spectrum of the protein in the absence and presence of the ligand. A significant change in the CD signal would indicate a binding event and subsequent alteration of the protein's conformation. mdpi.com

Fluorescence spectroscopy is another highly sensitive technique used to study molecular interactions. Many organic molecules, including certain benzofuran derivatives, exhibit intrinsic fluorescence, or they can quench the fluorescence of intrinsic fluorophores in proteins, such as tryptophan and tyrosine residues. mdpi.comnih.gov By monitoring the changes in fluorescence intensity, emission wavelength, and polarization, researchers can obtain valuable information about binding affinities, binding constants, and the nature of the binding site. For example, a decrease in the fluorescence intensity of a protein upon the addition of a benzofuran derivative can suggest a binding interaction. mdpi.comnih.gov Furthermore, a blue or red shift in the emission maximum can provide insights into the polarity of the microenvironment of the fluorophore, indicating whether it has moved to a more hydrophobic or hydrophilic region upon binding. mdpi.com

While detailed research findings and specific data tables for this compound are not available, the established methodologies used for similar compounds could be applied. The following tables represent hypothetical data based on studies of other benzofuran derivatives to illustrate the potential application of these techniques. mdpi.comnih.gov

Table 1: Hypothetical Circular Dichroism Data for the Interaction of this compound with a Model Protein

SampleMolar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)Change in α-helical content (%)
Model Protein-15,0000
Model Protein + this compound (1:1)-12,500-15
Model Protein + this compound (1:5)-10,000-33

Table 2: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with a Model Protein

[this compound] (µM)Fluorescence Intensity (a.u.)Emission Maximum (nm)
0950345
10760342
20580340
30420338
40310337
50220336

These advanced spectroscopic methods, therefore, hold significant potential for characterizing the molecular interactions and dynamics of this compound, which is crucial for understanding its potential biological activity and mechanism of action. Future studies employing these techniques would be invaluable in progressing the scientific understanding of this specific compound.

Role in Advanced Organic Synthesis Research and Methodology Development

A Key Building Block in the Total Synthesis of Complex Designed Molecules

The strategic importance of 5-Fluoro-1-benzofuran-7-carbaldehyde is notably demonstrated in its application as a key intermediate in the synthesis of complex, biologically active molecules. A prominent example is its use in the preparation of 4-aminopyrimidine-5-one derivatives, a class of compounds investigated for their potential as inhibitors of cyclin-dependent kinase 4 (Cdk4). These kinases are crucial regulators of the cell cycle, and their inhibition is a key strategy in the development of anti-cancer therapeutics.

In a patented synthetic route, this compound serves as a crucial starting material. molaid.com The aldehyde functionality of the molecule provides a reactive handle for further chemical transformations, allowing for its incorporation into the larger pyrimidine-based scaffold. The presence of the fluorine atom on the benzofuran (B130515) ring is a deliberate design element, as fluorine substitution can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate.

The synthesis of these complex 4-aminopyrimidine-5-one derivatives underscores the value of this compound as a specialized building block. Its pre-functionalized and structurally defined nature allows for a more convergent and efficient synthetic strategy, which is highly desirable in the multi-step synthesis of potential therapeutic agents.

Table 1: Application of this compound in Synthesis

Target Molecule Class Role of this compound Therapeutic Target Reference

Contribution to the Development of Novel Catalytic Strategies for Heterocyclic Synthesis

While the broader class of benzofurans is extensively utilized in the development of novel catalytic strategies for heterocyclic synthesis, specific research detailing the direct use of this compound in the development of new catalytic methods is not prominently documented in the current scientific literature. The synthesis of benzofuran derivatives often involves transition-metal-catalyzed reactions, such as palladium- and copper-catalyzed cross-coupling and cyclization reactions. However, in these developmental studies, simpler, more generalized benzofuran precursors are typically employed to establish the catalytic methodology.

The unique electronic properties conferred by the fluorine atom and the aldehyde group in this compound could potentially influence its reactivity in catalytic cycles. Future research may explore its utility as a substrate to probe the electronic effects in new catalytic transformations or to develop novel synthetic routes to other complex heterocyclic systems.

Use in Multi-component Reactions and Cascade Sequences for Molecular Complexity Generation

Multi-component reactions (MCRs) and cascade sequences are powerful tools in organic synthesis for the rapid generation of molecular complexity from simple starting materials. These reactions are highly atom-economical and can significantly shorten synthetic routes. The benzofuran scaffold is a common target in the development of new MCRs and cascade reactions.

Despite the potential of the aldehyde group in this compound to participate in various MCRs (e.g., as the carbonyl component in a Biginelli or Hantzsch-type reaction), specific examples of its application in such transformations are not widely reported. Research in this area tends to focus on more readily available or simpler aldehydes to first establish the feasibility and scope of a new multi-component or cascade reaction. The future application of this compound in this context could lead to the efficient synthesis of novel, highly substituted, and biologically interesting fluorinated benzofuran derivatives.

Application in Flow Chemistry and Microreactor Technology Research for Scalable Synthesis

Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of heterocyclic compounds, including benzofurans, is an area where flow chemistry is being increasingly applied.

Currently, there is a lack of specific published research detailing the use of this compound in flow chemistry or microreactor technology. Research in this domain often focuses on the optimization of reaction conditions for the synthesis of the core heterocyclic ring system itself, rather than the modification of a pre-existing complex benzofuran derivative. Given the importance of scalable synthesis for pharmaceutically relevant compounds, the development of flow-based procedures involving this compound could be a valuable area for future investigation, particularly for the large-scale production of its derivatives.

Exploration of 5 Fluoro 1 Benzofuran 7 Carbaldehyde in Materials Science Research

As a Monomer or Precursor for Functional Organic Materials

The aldehyde functionality at the 7-position of 5-Fluoro-1-benzofuran-7-carbaldehyde makes it a prime candidate as a monomer for the synthesis of functional organic polymers. Aldehydes are versatile reactive groups that can participate in a variety of polymerization reactions, including condensation and addition polymerizations. For instance, it could be reacted with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives, through Knoevenagel condensation to yield polymers with extended π-conjugated systems. The fluorine atom at the 5-position is expected to modulate the electronic properties of the resulting polymer, potentially lowering the HOMO and LUMO energy levels, which can enhance stability and influence charge transport characteristics.

The synthesis of polymers from benzofuran-based monomers has been explored, leading to materials with interesting optical and electronic properties. While direct polymerization of this compound has not been reported, the synthetic routes established for other benzofuran (B130515) aldehydes could be readily adapted.

Potential Polymerization Reactions Reactant Resulting Polymer Feature
Knoevenagel CondensationMalononitrileπ-conjugated polymer with electron-accepting units
Wittig ReactionPhosphonium ylidesPoly(phenylene vinylene) (PPV) analogue
Schiff Base FormationDiaminesPoly(azomethine)s or polyimines

Investigation in Organic Electronic Devices Research (e.g., Organic Transistors, Organic Light-Emitting Diodes)

Benzofuran derivatives have shown promise in the field of organic electronics. Their rigid, planar structure facilitates π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). The introduction of a fluorine atom can enhance the performance of organic semiconductors by promoting intermolecular interactions and improving the material's air stability.

The aldehyde group of this compound could be chemically modified to create more complex molecules suitable for use in organic light-emitting diodes (OLEDs). For example, it could be converted into a Schiff base or a vinyl group, which can then be incorporated into larger conjugated systems that act as emitters or charge-transporting materials. The fluorine substitution could also lead to materials with deeper blue emission, a sought-after characteristic for display applications. Although no specific research has been published on the use of this compound in these devices, the foundational chemistry of benzofurans supports its potential in this area.

Role in Photochromic and Optoelectronic Materials Development

Photochromic materials, which change their color upon exposure to light, are of great interest for applications such as smart windows and optical data storage. The benzofuran core is a component of some photochromic molecules. While there is no direct evidence of photochromic behavior in this compound itself, it could serve as a precursor for the synthesis of photochromic compounds like spiro-oxazines or diarylethenes. The aldehyde group provides a convenient handle for attaching the benzofuran moiety to other parts of a photochromic system. The electronic influence of the fluorine atom could be used to fine-tune the switching properties and the colors of the different isomeric states.

In the broader context of optoelectronic materials, the inherent fluorescence of many benzofuran derivatives suggests that polymers or molecules derived from this compound could find use as optical sensors or in fluorescent probes. The aldehyde group can be used to link the fluorophore to a recognition unit, creating a sensor that changes its fluorescence properties in the presence of a specific analyte.

Application in Supramolecular Assembly Research and Self-Assembled Systems

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-ordered structures. The aldehyde group of this compound is capable of forming hydrogen bonds, which are key interactions in directing self-assembly. Furthermore, the planar benzofuran ring can participate in π-π stacking interactions. The fluorine atom can also engage in specific non-covalent interactions, such as halogen bonding or fluorine-hydrogen bonding, which can provide additional control over the self-assembly process.

These properties suggest that this compound could be a valuable building block for the construction of supramolecular architectures such as liquid crystals, gels, or molecular networks. While the direct use of this compound in supramolecular assembly has not been documented, the principles of molecular design point towards its potential in this exciting and rapidly developing field of materials science.

Future Research Directions and Uncharted Territories for 5 Fluoro 1 Benzofuran 7 Carbaldehyde

Development of Asymmetric Synthesis Approaches for Chiral Derivatives

While research into the asymmetric synthesis of 5-Fluoro-1-benzofuran-7-carbaldehyde is still in its early stages, the broader field of chiral benzofuran (B130515) synthesis provides a roadmap for future investigations. The development of enantiomerically pure benzofuran derivatives is of paramount importance, as chirality often dictates biological activity. For instance, chiral 1-(benzofuran-2-yl)arylmethyl-1H-1,2,4-triazoles have been synthesized as potent antifungal and antiaromatase agents. researchgate.net

Future research should focus on adapting existing asymmetric synthesis methodologies to this compound. This could involve the use of chiral catalysts, chiral auxiliaries, or enantioselective desymmetrization of prochiral substrates. The aldehyde functionality of the target molecule offers a convenient handle for derivatization to introduce chirality. The successful development of such methods would open the door to a new library of chiral compounds for biological screening.

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

StrategyDescriptionPotential Outcome
Chiral Lewis Acid CatalysisUse of a chiral Lewis acid to catalyze the addition of a nucleophile to the aldehyde group, creating a chiral center.Enantiomerically enriched secondary alcohols.
OrganocatalysisEmployment of small chiral organic molecules to catalyze asymmetric transformations of the aldehyde.Access to a variety of chiral derivatives with high enantioselectivity.
Chiral Auxiliary ApproachCovalent attachment of a chiral auxiliary to the molecule to direct a stereoselective reaction, followed by its removal.Predictable and high diastereoselectivity.
BiocatalysisUtilization of enzymes, such as alcohol dehydrogenases, for the enantioselective reduction of the aldehyde.Environmentally friendly synthesis of chiral alcohols.

Exploration of Novel Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The aldehyde group of this compound makes it an attractive candidate for bio-orthogonal ligations. Aldehydes are known to react with specific partners, such as hydrazines and hydroxylamines, to form stable hydrazones and oximes, respectively. nih.gov These reactions are often used for the selective labeling of biomolecules. researchgate.net

Future research in this area would involve designing and testing bio-orthogonal reaction partners for this compound. This could lead to its use as a probe for imaging or tracking biological processes. Furthermore, its potential for bioconjugation could be harnessed to attach it to larger molecules, such as proteins or antibodies, to create novel therapeutic or diagnostic agents. biosynth.com

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing protocols and developing new ones. Many synthetic routes for benzofurans proceed through transient intermediates that are difficult to isolate and characterize. nih.govacs.org

Advanced spectroscopic techniques, such as in-situ NMR and time-resolved mass spectrometry, coupled with computational studies, could be employed to identify and characterize these fleeting species. rsc.org For example, understanding the intermediates in the Pummerer reaction for benzofuran synthesis could lead to improved yields and regioselectivity. rsc.org Such studies on this compound would provide valuable insights into the influence of the fluorine substituent on the reaction pathways.

Integration into Nanomaterials and Hybrid Systems Research

Benzofuran derivatives are being increasingly explored as building blocks for advanced materials, including those with applications in energy storage and catalysis. numberanalytics.com The electronic properties of the benzofuran ring system, which can be tuned by substituents, make it a versatile component for organic electronics and fluorescent materials. tus.ac.jp

The integration of this compound into nanomaterials and hybrid systems is a promising, yet uncharted, area of research. The aldehyde group can be used for covalent attachment to surfaces or for polymerization, while the fluorine atom can modulate the material's electronic properties and stability. Future work could focus on synthesizing polymers, metal-organic frameworks (MOFs), or quantum dots incorporating this benzofuran derivative and evaluating their properties for applications in sensing, optoelectronics, or catalysis.

Emerging Applications in Niche Chemical and Interdisciplinary Fields

The unique structural features of this compound suggest its potential for a variety of niche applications. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govbenthamdirect.comnih.govnih.gov The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of drug candidates.

Future research should explore the biological activity of derivatives of this compound. For instance, its use as an intermediate in the synthesis of novel kinase inhibitors has been patented. google.com Additionally, its potential in agrochemistry, as a precursor to new fungicides or herbicides, warrants investigation. tus.ac.jp The development of hybrid molecules, where the benzofuran core is combined with other pharmacophores, could also lead to compounds with novel mechanisms of action. researchgate.net

Table 2: Potential Niche Applications for this compound Derivatives

FieldPotential ApplicationRationale
Medicinal ChemistryAnticancer agentsThe benzofuran core is present in many anticancer compounds. nih.gov
Medicinal ChemistryAntibacterial agentsBenzofuran derivatives have shown potent antibacterial activity. benthamdirect.com
AgrochemicalsFungicides/HerbicidesNovel benzofurans could lead to new crop protection agents. tus.ac.jp
Materials ScienceOrganic Light-Emitting Diodes (OLEDs)The fluorescent properties of benzofurans can be tuned for light-emitting applications. tus.ac.jp

Q & A

Q. What are the standard synthetic routes for preparing 5-fluoro-1-benzofuran-7-carbaldehyde, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves multi-step strategies, such as cyclization of fluorinated precursors or oxidation of substituted benzofurans. For example, analogous benzofuran derivatives are synthesized via palladium-catalyzed cross-coupling reactions or acid-mediated cyclization of o-fluorophenol derivatives. Key conditions include temperature control (e.g., 80–120°C for cyclization), inert atmospheres to prevent oxidation, and purification via column chromatography using hexane/ethyl acetate gradients . NMR characterization (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) is essential to confirm regioselectivity and purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra to verify the aldehyde proton (δ ~9.8–10.2 ppm) and fluorine coupling patterns. Cross-reference with published data for analogous fluorobenzofurans .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC/GC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment, especially when synthesizing derivatives .

Q. What are the primary chemical reactions involving the aldehyde group in this compound?

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), condensations (e.g., formation of Schiff bases), and oxidations (e.g., to carboxylic acids). For instance, condensation with amines under acidic conditions can yield imine derivatives, useful in medicinal chemistry. Reaction optimization should include solvent choice (e.g., dry THF for Grignard reactions) and monitoring via TLC .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of electrophilic substitution reactions on this compound?

Regioselectivity is influenced by the electron-withdrawing fluorine and aldehyde groups. Computational modeling (e.g., DFT calculations) predicts preferential substitution at the 4- or 6-positions due to resonance and inductive effects. Experimentally, nitration or halogenation reactions under controlled temperatures (0–25°C) with Lewis acids (e.g., FeCl3_3) can direct substitutions. Validate outcomes via X-ray crystallography, as demonstrated for related sulfinyl-benzofurans .

Q. How should researchers address contradictions in spectral data reported for benzofuran derivatives across studies?

Cross-validate data using multiple techniques (e.g., IR + NMR + X-ray) and consult high-quality databases (e.g., SciFinder). For example, discrepancies in 13C^{13}\text{C} chemical shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or impurities. Reproduce experiments under identical conditions and compare with peer-reviewed studies, such as those by Bolchi et al. (2020) or Straniero et al. (2014) .

Q. What strategies are effective in designing this compound derivatives for targeted biological activity?

  • Structure-Activity Relationship (SAR) : Modify the aldehyde group to hydroxymethyl or carboxylic acid moieties to enhance solubility or binding affinity.
  • Crystallography : Use X-ray structures (e.g., sulfinyl-benzofurans ) to identify key intermolecular interactions (e.g., hydrogen bonds with biological targets).
  • High-Throughput Screening : Screen derivatives against enzyme assays (e.g., kinase inhibitors) using fluorescence polarization or SPR .

Q. What experimental and computational methods are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at different pH levels (1–13) and temperatures (25–80°C).
  • DFT/MD Simulations : Predict thermal decomposition pathways or hydrolytic susceptibility of the aldehyde group.
  • Accelerated Stability Testing : Use ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess shelf-life .

Q. How can researchers leverage crystallographic data to predict the reactivity of this compound in supramolecular chemistry?

Analyze crystal packing interactions (e.g., C–H···O bonds, π-π stacking) from related compounds to design co-crystals or metal-organic frameworks (MOFs). For example, the planar benzofuran core may facilitate π-stacking with aromatic ligands, while the aldehyde group can coordinate to metal ions like Cu(II) or Zn(II).

Methodological Resources

  • Synthesis : Follow protocols for analogous fluorobenzofurans, emphasizing inert conditions and regioselective catalysts .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
  • Data Analysis : Use software like Gaussian (DFT), Mercury (crystallography), and MestReNova (NMR processing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.